molecular formula C13H17Cl3N2O3 B12221705 N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide

Cat. No.: B12221705
M. Wt: 355.6 g/mol
InChI Key: TYAZNWJSSGODDW-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide is a synthetic carboxamide derivative characterized by a trichloroethyl group substituted with a 2,6-dimethylmorpholine moiety and linked to a furan-2-carboxamide scaffold. The morpholine ring introduces conformational rigidity, while the trichloroethyl group may enhance lipophilicity and metabolic stability .

Properties

Molecular Formula

C13H17Cl3N2O3

Molecular Weight

355.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H17Cl3N2O3/c1-8-6-18(7-9(2)21-8)12(13(14,15)16)17-11(19)10-4-3-5-20-10/h3-5,8-9,12H,6-7H2,1-2H3,(H,17,19)

InChI Key

TYAZNWJSSGODDW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as acetonitrile and may involve heating under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide with structurally or functionally related compounds:

Compound Key Structural Features Reported Activities Synthesis/Modifications
This compound (Target Compound) 2,6-Dimethylmorpholine, trichloroethyl group, furan-2-carboxamide Inferred: Potential antimicrobial/antitumor activity (based on structural analogs) Likely synthesized via cyclization of trichloroethyl intermediates with morpholine derivatives
Trimorphamide (N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)formamide) Morpholine ring (unmethylated), trichloroethyl group, formamide substituent Antifungal, pesticidal applications Formamide substitution reduces steric bulk compared to furan-2-carboxamide
N-(2,2,2-Trichloro-1-((5-(aryl amino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides 1,3,4-Thiadiazole core, aryl amino groups, trichloroethyl chain Antimicrobial, antitumor, antiviral activities Cyclization of trichloroethyl carboxamides with thiadiazole precursors in acetonitrile/DMF
EP 4 374 877 A2 Derivatives Morpholine-ethoxy linkages, trifluoromethyl groups, pyridazine/pyrimidine cores Kinase inhibition (hypothesized from patent context) Multi-step synthesis involving coupling of morpholine-ethoxy phenyl groups with heterocycles

Key Differentiators

  • Lipophilicity and Bioavailability : The 2,6-dimethylmorpholine group in the target compound likely enhances membrane permeability compared to unmethylated morpholine analogs like trimorphamide .
  • Heterocyclic Diversity : Unlike thiadiazole-based analogs , the furan-2-carboxamide moiety in the target compound introduces a planar aromatic system, which could influence π-π stacking interactions in protein binding.

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Trimorphamide Thiadiazole Analogs
Molecular Weight ~450–500 g/mol (estimated) ~300–350 g/mol ~350–400 g/mol
LogP High (due to trichloroethyl and dimethylmorpholine) Moderate (lower methyl substitution) Variable (depends on aryl substituents)
Metabolic Stability Likely high (chlorine atoms resist oxidation) Moderate Low (thiadiazole may undergo hydrolysis)

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may parallel methods used for trichloroethyl carboxamides, such as iodine-mediated cyclization in DMF with triethylamine .
  • Biological Potential: While direct data are absent, structurally related compounds (e.g., thiadiazole derivatives) exhibit IC50 values in the micromolar range against bacterial and cancer cell lines .

Biological Activity

N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19H21Cl3N2O2
  • Molar Mass : 415.74 g/mol
  • CAS Number : 485395-08-2

The structure features a furan ring and a morpholine moiety, which contribute to its biological activity. The presence of the trichloroethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to interact with specific receptors, potentially influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Antimicrobial Effects

A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed varying levels of cytotoxicity:

Cell LineIC50 (µM)
HeLa15
MCF-720

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects. Notable findings include:

  • Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxic effects.

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